
3-cyclopentyl-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a chemical compound with the CAS Number: 1210317-84-2. It has a molecular weight of 137.18 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like “3-cyclopentyl-1H-1,2,4-triazole-5-thiol”, has been a topic of interest in recent years. These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these compounds often involves strategies using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is represented by the linear formula C7H11N3 . More detailed structural information can be obtained through spectroscopic techniques .Physical And Chemical Properties Analysis
“3-cyclopentyl-1H-1,2,4-triazole-5-thiol” is a solid substance at room temperature . It has a molecular weight of 137.18 . More detailed physical and chemical properties can be obtained through further experimental analysis.Scientific Research Applications
Coordination Chemistry and Ligand Design
1H-1,2,4-Triazole-3-thiol: serves as a versatile ligand in coordination chemistry. Its mercapto group (–SH) allows it to coordinate with metal ions, forming stable complexes. Researchers have explored its use in designing novel luminescent polymers when combined with cadmium(II) salts . These complexes can find applications in sensors, catalysis, and materials science.
Surface-Enhanced Raman Scattering (SERS) Probes
In a recent study, 1H-1,2,4-triazole-3-thiol was employed to create a surface-enhanced Raman scattering-based probe for rapid and accurate detection of DNA markers . SERS is a powerful technique for ultrasensitive detection, making this application relevant in biosensing and diagnostics.
Medicinal Chemistry
The triazole moiety appears in many biologically active compounds. Researchers have explored the synthesis of 1,2,3-triazoles and 1,3,4-triazoles for their potential as pharmacophores in drug design . While specific examples related to 3-cyclopentyl-1H-1,2,4-triazole-5-thiol are scarce, its structural similarity to other triazoles suggests potential medicinal applications.
Organometallic Chemistry
The thiol group in 1H-1,2,4-triazole-3-thiol enables its use in organometallic chemistry. Researchers have explored its reactivity in S-alkylation reactions, leading to a series of S-substituted derivatives . These derivatives may find applications as ligands, catalysts, or intermediates in organic synthesis.
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 3-cyclopentyl-1h-1,2,4-triazole-5-thiol, have the ability to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can form luminescent polymers with certain salts, such as cadmium (ii) salts . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may interact with its targets in a similar manner.
Biochemical Pathways
It is known that triazole compounds can inhibit the corrosion of metals in certain solutions . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may affect similar biochemical pathways.
Pharmacokinetics
It is known that triazole compounds are soluble in water , which may impact the bioavailability of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol.
Result of Action
It is known that triazole compounds have a wide range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may have similar effects.
Action Environment
It is known that triazole compounds can exhibit tautomerism in solution , suggesting that the action of 3-cyclopentyl-1H-1,2,4-triazole-5-thiol may be influenced by the chemical environment.
properties
IUPAC Name |
5-cyclopentyl-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXTQPSTSDWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

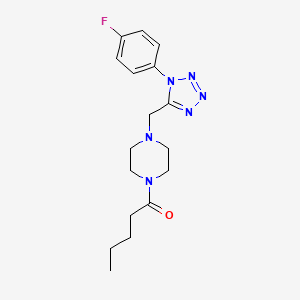
![9-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2572629.png)
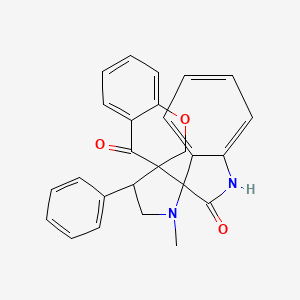
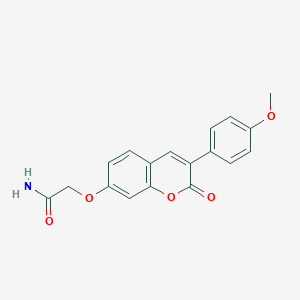
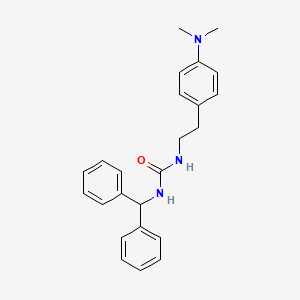
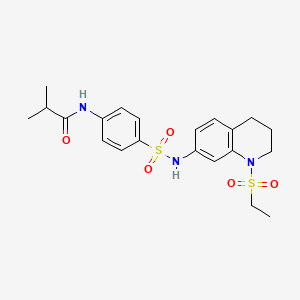
![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)
![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)
